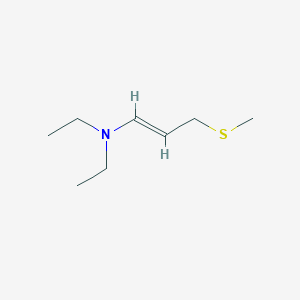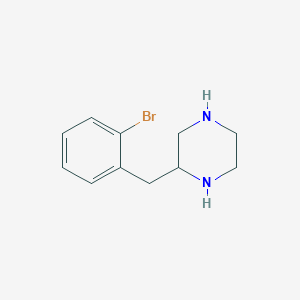![molecular formula C10H9NO2 B12637207 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 919106-16-4](/img/structure/B12637207.png)
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-one is a unique bicyclic compound that features a pyridine ring fused to an oxabicyclohexane structure
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several routes. One common method involves the intramolecular cyclization of a suitable precursor under basic conditions. For instance, the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield highly substituted aza [3.1.0]bicycles . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the development of scalable and efficient synthetic routes remains a focus of ongoing research.
Chemical Reactions Analysis
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory and immune responses . The exact molecular targets and pathways for this compound would require further investigation.
Comparison with Similar Compounds
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be compared to other bicyclic compounds, such as:
3-azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but with different substituents and functional groups.
Bicyclo[2.1.1]hexanes: These compounds have a different ring system but can be synthesized using similar photochemical methods.
The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxabicyclohexane structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919106-16-4 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C10H9NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8H,4,6H2 |
InChI Key |
HFHRAIASBPETET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)



![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

